![molecular formula C25H22N4O4S B2368727 2-(4-isopropylphenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 941950-58-9](/img/structure/B2368727.png)

2-(4-isopropylphenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

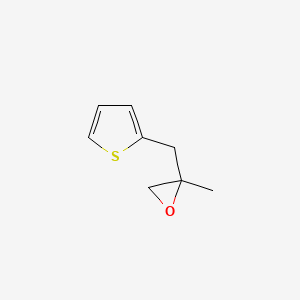

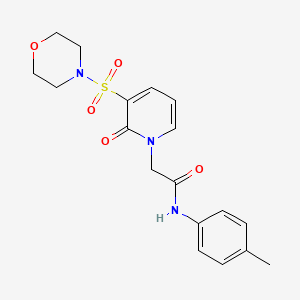

The compound “2-(4-isopropylphenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide” is a complex organic molecule. It contains several functional groups including a pyrido[1,2-a]pyrimidin-2-yl group, a benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide group, and an isopropylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrido[1,2-a]pyrimidin-2-yl group, for example, is a bicyclic structure with a nitrogen atom in each ring .Applications De Recherche Scientifique

Structural Analogues and Derivatives

Structural Analogy with Antihypertensive Agents : A study by Dupont et al. (1995) described a compound structurally related to the antihypertensive agent diazoxide, highlighting the significance of pyridinium-containing heterocycles in medicinal chemistry Dupont, L., Pirotte, B., Tullio, P., Masereel, B., & Delarge, J. (1995). 3,7-Dimethyl-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-Dioxide Zwitterion. Acta Crystallographica Section C-crystal Structure Communications.

PI3Kδ Inhibitors : Gong et al. (2019) synthesized novel derivatives of 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide as PI3Kδ inhibitors, demonstrating the compound's potential in developing selective inhibitors for specific protein kinases Gong, Y-P., Tang, L-Q., Liu, T-S., & Liu, Z. (2019). Synthesis and Evaluation of Novel 2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. Molecules.

Tumor-associated Carbonic Anhydrase Isoforms Inhibitors : Bozdağ et al. (2017) reported the synthesis of 2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxides as selective inhibitors of tumor-associated carbonic anhydrase isoforms, indicating potential applications in cancer therapy Bozdağ, M., Alafeefy, A. M., Altamimi, A., Vullo, D., Carta, F., & Supuran, C. (2017). Coumarins and other fused bicyclic heterocycles with selective tumor-associated carbonic anhydrase isoforms inhibitory activity. Bioorganic & Medicinal Chemistry.

Synthesis and Chemical Transformations

Catalytic Applications in Organic Synthesis : Khazaei et al. (2015) used a derivative of 2H-benzo[e][1,2,4]thiadiazine as a catalyst for synthesizing various pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, emphasizing its role in facilitating multi-component reactions Khazaei, A., Zolfigol, M., Karimitabar, F., Nikokar, I., & Moosavi‐Zare, A. R. (2015). N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: an efficient and homogeneous catalyst for one-pot synthesis. RSC Advances.

Synthesis of Heterocyclic Systems : Selič et al. (1997) explored the use of related compounds in the synthesis of various heterocyclic systems, highlighting the versatility of these compounds in organic synthesis Selič, L., Grdadolnik, S., & Stanovnik, B. (1997). Methyl and Phenylmethyl 2-Acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in the Synthesis of heterocyclic systems. Helvetica Chimica Acta.

Propriétés

IUPAC Name |

1,1-dioxo-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2-(4-propan-2-ylphenyl)-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O4S/c1-17(2)18-10-12-20(13-11-18)29-25(31)28(21-7-3-4-8-22(21)34(29,32)33)16-19-15-24(30)27-14-6-5-9-23(27)26-19/h3-15,17H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABWDDKEYIIHCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=O)N5C=CC=CC5=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2368646.png)

![Methyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2368649.png)

![Ethyl 2-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2368651.png)

![(2,4-dimethylphenyl)(6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2368653.png)

![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2368661.png)